6-Azidoquinoline
Description
Historical Context and Discovery
The development of this compound can be traced back to pioneering research in azide chemistry conducted during the early 1980s. Significant foundational work was documented by Khan and colleagues in 1983, who investigated the photo-induced ring expansion reactions of various azidoquinoline derivatives. These early investigations established the fundamental reactivity patterns of azidoquinolines and laid the groundwork for understanding their unique photochemical behavior under various reaction conditions.
The systematic study of azidoquinoline compounds gained momentum through the work of researchers exploring nucleophilic substitution reactions on quinoline scaffolds. The synthesis of this compound was initially achieved through the reaction of 6-chloroquinoline with sodium azide in polar aprotic solvents such as dimethylformamide at elevated temperatures. This method represented a significant advancement in the preparation of functionalized quinoline derivatives, as it provided a reliable route to introduce the highly reactive azido group at specific positions on the quinoline ring system.
During the 1980s and 1990s, extensive research documented the photochemical properties of azidoquinolines, particularly their ability to undergo ring expansion reactions under ultraviolet irradiation. These studies revealed that azidoquinolines could serve as precursors to more complex heterocyclic systems, including pyridoazepines, through photochemically induced molecular rearrangements. The discovery of these photochemical transformations opened new avenues for the synthesis of diverse nitrogen-containing heterocycles that were otherwise difficult to access through conventional synthetic methods.
Structural Classification Within the Quinoline Family
This compound belongs to the quinoline family of heterocyclic compounds, which are characterized by a bicyclic structure containing both a benzene ring and a pyridine ring fused together. The quinoline backbone itself represents one of the most important classes of nitrogen-containing aromatic heterocycles, with widespread occurrence in natural products and synthetic pharmaceuticals.
The molecular structure of this compound consists of the quinoline framework with an azido substituent (-N₃) positioned at the sixth carbon atom of the quinoline ring system. The compound has the molecular formula C₉H₆N₄ and a molecular weight of 170.17 daltons. The azido group introduces significant reactivity to the otherwise relatively stable quinoline scaffold, creating opportunities for diverse chemical transformations that are not readily accessible with unsubstituted quinoline derivatives.
Table 1: Structural Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₆N₄ | |
| Molecular Weight | 170.17 g/mol | |
| CAS Registry Number | 20377-02-0 | |
| Exact Mass | 170.05900 | |
| Polar Surface Area | 62.64 Ų | |
| Calculated LogP | 2.62936 |
The structural classification of this compound within the broader quinoline family is particularly significant because the azido group at the sixth position provides a unique reactivity profile compared to other quinoline derivatives. The electron-withdrawing nature of the azido group influences the electronic distribution throughout the quinoline ring system, affecting both the nucleophilic and electrophilic reactivity patterns of the molecule. This electronic modulation makes this compound particularly suitable for specific types of chemical transformations, including cycloaddition reactions and photochemical rearrangements.
The bicyclic quinoline structure provides inherent stability and planarity, which are advantageous properties for biological activity and molecular recognition processes. The incorporation of the azido functional group at the sixth position maintains the essential structural features of the quinoline scaffold while introducing a highly reactive site that can participate in various chemical transformations without compromising the integrity of the aromatic system.
Significance in Modern Organic and Medicinal Chemistry
This compound has achieved remarkable prominence in contemporary synthetic chemistry due to its exceptional versatility as a synthetic intermediate and its unique reactivity in modern chemical transformations. The compound's significance is particularly evident in the field of click chemistry, where the azido group serves as a key functional handle for copper-catalyzed azide-alkyne cycloaddition reactions.
In the realm of copper-catalyzed azide-alkyne cycloaddition chemistry, this compound functions as a valuable azide component that readily reacts with terminal alkynes to form stable 1,2,3-triazole linkages. This reaction has proven invaluable for the construction of quinoline-triazole hybrid molecules, which represent an important class of compounds in medicinal chemistry research. The resulting quinoline-1,2,3-triazole hybrids have demonstrated promising biological activities, including antimalarial, anticancer, and antifungal properties.
Table 2: Key Applications of this compound in Modern Chemistry
The medicinal chemistry applications of this compound extend beyond simple click chemistry reactions. The compound serves as a versatile precursor for the synthesis of diverse bioactive molecules, particularly in the development of antimalarial agents and anticancer compounds. The quinoline scaffold is well-known for its occurrence in numerous pharmaceutical agents, and the introduction of the azido group provides additional synthetic flexibility for structural modifications and optimization of biological activity.
Research has demonstrated that quinoline-triazole hybrid molecules derived from this compound exhibit enhanced biological activities compared to their individual components. This phenomenon, known as molecular hybridization, represents a powerful strategy in drug discovery where the combination of different pharmacophores can lead to compounds with improved selectivity, potency, and reduced side effects. The azido group in this compound enables the efficient construction of such hybrid molecules through well-established click chemistry protocols.
In photochemical applications, this compound has proven to be an exceptional substrate for ring expansion reactions under ultraviolet irradiation. These photochemical transformations provide access to complex polycyclic structures, including pyridoazepines and related heterocyclic systems that are challenging to synthesize through conventional thermal methods. The photochemical reactivity of this compound has been exploited in the synthesis of various nitrogen-containing heterocycles with potential applications in materials science and pharmaceutical research.
The significance of this compound in modern organic synthesis is further highlighted by its role in the development of novel synthetic methodologies. The compound has been utilized in multicomponent reactions, microwave-assisted synthesis, and flow chemistry applications, demonstrating its compatibility with contemporary synthetic techniques. These modern synthetic approaches have enabled the efficient preparation of diverse quinoline-containing molecules with improved yields and reduced reaction times compared to traditional synthetic methods.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-azidoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKAILRKHYAVEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=[N+]=[N-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174304 | |
| Record name | Quinoline, 6-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20377-02-0 | |
| Record name | 6-Azidoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20377-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 6-azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020377020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
6-Chloroquinoline as a Precursor
The most widely documented synthesis of 6-azidoquinoline involves the nucleophilic substitution of 6-chloroquinoline with sodium azide (NaN₃). This method leverages the reactivity of the chlorine atom at the 6-position of the quinoline backbone, which undergoes displacement in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). The reaction proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-withdrawing nature of the quinoline ring, which activates the chlorine atom for substitution.
Key variables influencing yield and reaction rate include:
- Solvent polarity : DMF is preferred due to its high dielectric constant, which stabilizes the transition state.
- Temperature : Reactions conducted at 100°C achieve completion within 4–6 hours, whereas lower temperatures (e.g., 60°C) require extended reaction times.
- Azide source : Sodium azide is typically used in stoichiometric excess (1.5–2.0 equivalents) to drive the reaction to completion.
A representative procedure involves refluxing 6-chloroquinoline (1.0 eq) with NaN₃ (1.5 eq) in DMF for 6 hours, followed by aqueous workup and recrystallization from ethanol to yield this compound as pale yellow crystals.
Alternative Leaving Groups
While 6-chloroquinoline is the standard precursor, exploratory studies suggest that other leaving groups, such as bromine or triflate, could enhance reactivity. For instance, 6-bromoquinoline reacts with NaN₃ in acetonitrile at 80°C, achieving comparable yields to the chloro analogue but with faster kinetics. However, the higher cost of brominated precursors limits their industrial adoption.
Diazotization-Based Approaches
From 6-Aminoquinoline
An alternative route involves the diazotization of 6-aminoquinoline followed by azide introduction. This two-step process begins with the conversion of the amino group to a diazonium salt using nitrous acid (HNO₂) under acidic conditions (HCl, 0–5°C). Subsequent treatment with sodium azide displaces the diazonium group, yielding this compound.
Critical parameters include:
- Temperature control : Diazotization requires strict maintenance of 0–5°C to prevent decomposition.
- Acid choice : Hydrochloric acid (4–6 M) is optimal for stabilizing the diazonium intermediate.
Despite its feasibility, this method is less favored due to the handling risks associated with diazonium salts and moderate yields (50–65%) compared to nucleophilic substitution.
Solvent and Catalytic Optimization
Solvent Systems
Polar aprotic solvents dominate this compound synthesis, but recent advancements highlight the utility of solvent mixtures. For example, combining DMF with tetrahydrofuran (THF) in a 3:1 ratio reduces reaction viscosity, improving mass transfer and reducing side reactions. Protic solvents like methanol are unsuitable due to their tendency to protonate the azide ion, diminishing nucleophilicity.
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates reactions in biphasic systems. In one protocol, 6-chloroquinoline and NaN₃ react in a water/DMF emulsion with 5 mol% TBAB, achieving 85% yield within 3 hours at 90°C.
Industrial-Scale Production
Continuous Flow Synthesis
Pilot-scale studies demonstrate the viability of continuous flow reactors for this compound production. A tubular reactor operating at 120°C and 10 bar pressure achieves 92% conversion with a residence time of 30 minutes, significantly outperforming batch processes.
Workup and Purification
Post-reaction processing typically involves:
- Quenching : Addition of ice-cold water to precipitate the product.
- Filtration : Isolation via Büchner filtration with dichloromethane washes to remove inorganic salts.
- Recrystallization : Ethanol or ethyl acetate yields >98% pure this compound.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.
Emerging Methodologies
Photochemical Activation
Recent experiments explore UV-mediated azidation using 6-iodoquinoline and trimethylsilyl azide (TMSN₃). Initial results show 40% yield under 254 nm irradiation, suggesting potential for mild, metal-free synthesis.
Biocatalytic Routes
Engineered nitrilase enzymes demonstrate preliminary activity in converting 6-cyanoquinoline to this compound via a nitrile-azide interchange, though yields remain suboptimal (22%).
Chemical Reactions Analysis
Types of Reactions
6-Azidoquinoline undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions, forming triazoles via cycloaddition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Cycloaddition reactions often use copper(I) catalysts under mild conditions.
Major Products
Oxidation: Nitrosoquinoline or nitroquinoline.
Reduction: 6-Aminoquinoline.
Substitution: Triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Azidoquinoline has garnered attention for its pharmacological properties, particularly as a precursor in the synthesis of bioactive compounds. Its azido group provides a versatile handle for further chemical modifications, enabling the development of new therapeutic agents.
Antitumor Activity
Research has shown that derivatives of this compound exhibit significant antitumor activity. A study reported that compounds synthesized from this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis through mitochondrial pathways .
Antimicrobial Properties
Another notable application is in the development of antimicrobial agents. Compounds derived from this compound have shown effectiveness against a range of bacterial strains, including multidrug-resistant pathogens. This property makes it a candidate for further exploration in antibiotic development .
Materials Science
In materials science, this compound has been utilized in the synthesis of functional materials, particularly in the field of polymer chemistry.
Polymerization Techniques
The azido group can participate in click chemistry reactions, making this compound a valuable monomer for creating polymers with specific functionalities. For example, it has been used to synthesize hydrogels that can respond to environmental stimuli, such as pH or temperature changes .
Photonic Applications
Moreover, this compound derivatives have been explored for their potential use in photonic devices due to their ability to form stable films that can manipulate light at the nanoscale .
Biochemical Applications
The biochemical applications of this compound are primarily linked to its role as a labeling agent in biological systems.
Protein Labeling
One significant application is in the labeling of proteins for imaging and tracking within cells. The azido group allows for selective conjugation with biomolecules through click chemistry, facilitating studies on protein interactions and dynamics .
Drug Delivery Systems
Additionally, this compound has been investigated as part of drug delivery systems where it can be used to modify nanoparticles or liposomes for targeted therapy delivery. This approach aims to enhance the bioavailability and efficacy of therapeutic agents while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of 6-azidoquinoline involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and proceed via a concerted mechanism. The resulting triazole derivatives can interact with various molecular targets, depending on their structure and functional groups.
Comparison with Similar Compounds
6-Aminoquinoline
- Synthesis: 6-Aminoquinoline is synthesized via the Skraup reaction, a classical method for preparing aminoquinolines, often using glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene .
- Reactivity: The amino group enables nucleophilic reactions, such as amide bond formation or Sandmeyer reactions, making it a versatile intermediate.
- Applications : Widely used in pharmaceutical research, particularly as a precursor for antimalarial and anticancer agents .
6-Nitroquinoline
- Synthesis: Nitration of quinoline under controlled conditions introduces a nitro group at the 6-position.
- Reactivity: The nitro group can be reduced to an amine, serving as a key step in synthesizing 6-aminoquinoline and subsequently this compound .
- Applications : Primarily an intermediate in the synthesis of bioactive molecules.
- Hazards : Nitro compounds are often explosive and require stringent safety protocols.
6-Iodoquinoline
- Synthesis: Prepared via halogenation reactions, such as electrophilic substitution using iodine monochloride (ICl) .
- Reactivity : The iodine substituent participates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling carbon-carbon bond formation.
- Applications : Valuable in materials science and catalysis due to its role in constructing complex aromatic systems .
- Hazards : Classified as toxic and irritant, necessitating use in well-ventilated environments .
6-(Azidomethyl)quinoline
- Structure vs. This compound: While this compound has the azide directly on the ring, 6-(azidomethyl)quinoline features an azide on a methyl side chain at the 6-position .
- Reactivity Differences : The azidomethyl group may exhibit lower thermal stability but enhanced flexibility for bioconjugation.
- Applications : Used in polymer chemistry and drug delivery systems.
Hydroxyquinoline Derivatives
- Examples: 6-Hydroxyquinoline-3-carboxylic acid (CAS 6972-86-7) and 8-hydroxyquinoline-6-carboxylic acid (CAS 90800-42-3) .
- Key Differences : Hydroxy and carboxylic acid groups impart distinct solubility and metal-chelating properties, unlike the azide’s click chemistry utility.
- Applications : Metal ion sensors, antimicrobial agents, and corrosion inhibitors .
Data Table: Comparative Overview
Key Research Findings
Synthetic Flexibility: this compound’s azide group offers unparalleled utility in click chemistry, contrasting with 6-iodoquinoline’s role in cross-coupling .
Safety Considerations: Azides (e.g., this compound) require cautious handling due to explosive tendencies, whereas hydroxyquinoline derivatives pose lower risks .
Pharmaceutical Relevance: 6-Aminoquinoline derivatives are foundational in antimalarial drug development, while azido analogs are emerging in targeted therapies .
Biological Activity
6-Azidoquinoline is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activities, and relevant case studies, supported by data tables where applicable.
Synthesis of this compound
The synthesis of this compound typically involves the azidation of quinoline derivatives. Various methods have been explored to achieve this, including:
- Nucleophilic Substitution : This method utilizes nucleophilic reagents to replace hydrogen atoms with azide groups.
- Click Chemistry : Leveraging the efficiency of click reactions to introduce azide functionality onto quinoline scaffolds.
Recent studies have demonstrated efficient synthetic pathways that yield high purity and yield of this compound, which can then be subjected to biological evaluations .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of quinoline, including azido variants, possess significant antibacterial properties against various pathogens. For instance, compounds derived from quinoline structures have been tested against Gram-positive and Gram-negative bacteria, showing Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL .
- Antiviral Activity : Quinoline derivatives have demonstrated efficacy against several viral strains. Research indicates that compounds with azide functionalities can interfere with viral replication mechanisms, making them potential candidates for antiviral drug development .
- Anticancer Properties : Some studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells .
Case Studies and Research Findings
-
Antibacterial Activity :
- A study evaluated the antibacterial properties of various azidoquinoline derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that specific derivatives showed significant inhibition zones, with one compound achieving an inhibition zone diameter of 25 mm against E. coli compared to standard antibiotics .
- Antiviral Efficacy :
- Cytotoxicity in Cancer Cells :
Data Table: Biological Activity Overview
Q & A
Q. What computational modeling approaches best predict this compound’s reactivity in complex systems?
- Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation effects. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods predict transition states in enzymatic environments. For photophysical properties, use time-dependent DFT (TD-DFT) with polarizable continuum models (PCM). Validate against experimental UV-Vis and emission spectra .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
